Thioacetanilide

Description

Properties

IUPAC Name |

N-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCGLTCRJJFXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060920 | |

| Record name | Thioacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-53-6 | |

| Record name | N-Phenylethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9AL2GO03Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

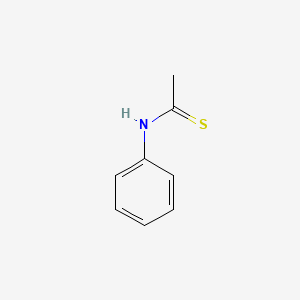

Thioacetanilide chemical structure and CAS number (637-53-6).

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Thioacetanilide (CAS Number: 637-53-6), an organosulfur compound of significant interest in chemical synthesis and medicinal chemistry. This document consolidates essential information regarding its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the biological significance of this compound derivatives, particularly as potential therapeutic agents. Detailed experimental protocols and visual representations of key processes are included to support researchers in their laboratory work.

Introduction

This compound, also known as N-Phenylthioacetamide, is a thioamide derivative of acetanilide (B955).[1] Its structure, featuring a reactive thiocarbonyl group, makes it a valuable intermediate in organic synthesis. The metabolism and acute toxicity of this compound have been subjects of study, and it is known to undergo nucleophilic addition with the superoxide (B77818) ion in dimethyl sulfoxide. In recent years, derivatives of this compound have garnered considerable attention for their potential biological activities, including their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This guide aims to provide a comprehensive resource for professionals working with or interested in this compound and its applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Reference(s) |

| CAS Number | 637-53-6 | [2][3][4] |

| Molecular Formula | C₈H₉NS | [2][4] |

| Molecular Weight | 151.23 g/mol | [2][4] |

| IUPAC Name | N-phenylethanethioamide | [3] |

| Synonyms | N-Phenylthioacetamide, this compound | [2] |

| Linear Formula | CH₃CSNHC₆H₅ | |

| SMILES | CC(=S)Nc1ccccc1 | |

| InChI Key | MWCGLTCRJJFXKR-UHFFFAOYSA-N | |

| EC Number | 211-288-4 | |

| MDL Number | MFCD00004942 |

Table 2: Physicochemical Data

| Parameter | Value | Reference(s) |

| Physical Form | Powder/Crystalline Solid | |

| Melting Point | 76-79 °C | |

| Boiling Point | 147 °C at 1 mmHg | [2] |

| Flash Point | 89.95 °C | [2] |

| Density | ~1.104 g/cm³ (estimate) | [2] |

| Purity | >98% (Commercially available) | [5] |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | δ ~2.5-2.7 ppm (s, 3H, -CH₃), δ ~7.1-7.6 ppm (m, 5H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, -NH) |

| ¹³C NMR | δ ~30-35 ppm (-CH₃), δ ~120-130 ppm (aromatic CH), δ ~140 ppm (aromatic C-N), δ ~200 ppm (C=S) |

| IR (cm⁻¹) | ~3200-3300 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2900-3000 (Aliphatic C-H stretch), ~1500-1600 (C=C ring stretch), ~1300-1400 (C=S stretch) |

| Mass Spec (m/z) | Expected molecular ion [M]⁺ at 151. Key fragments may include [M-CH₃]⁺, [M-CS]⁺, [C₆H₅NH]⁺. |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized method for the synthesis of thioamides from amides, adapted for this compound.

Reaction Scheme:

Acetanilide + Lawesson's Reagent → this compound

Materials:

-

Acetanilide

-

Lawesson's Reagent [2,6-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: C18 stationary phase (e.g., Newcrom R1).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

-

Detection: UV detector at a suitable wavelength (determined by UV-Vis scan).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for the analysis of this compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.

Biological Activity and Applications

This compound itself has been noted for its potential anti-inflammatory and analgesic properties.[5] However, the primary interest for drug development professionals lies in its derivatives. Numerous studies have explored the synthesis and biological evaluation of this compound derivatives as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These compounds bind to a hydrophobic pocket near the active site of the enzyme, leading to inhibition of viral replication.

The general mechanism for non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to an allosteric site on the RT enzyme, which induces a conformational change that distorts the active site and prevents the conversion of viral RNA to DNA.

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Workflow for Purity Assessment

Caption: Workflow for the analytical purity assessment of this compound.

Logical Relationship of this compound Derivatives as HIV-1 Inhibitors

Caption: Logical pathway from this compound to the inhibition of HIV-1 replication.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.

Table 4: GHS Hazard Information (Predicted)

Note: This information is based on the closely related compound, Thioacetamide, and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound.

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS07, GHS08 | Danger | H302: Harmful if swallowed.H350: May cause cancer. | P201: Obtain special instructions before use.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention. |

Conclusion

This compound is a versatile chemical compound with established utility in organic synthesis and as a scaffold for the development of biologically active molecules. This guide has provided a consolidated resource of its chemical properties, synthesis, and analytical methods. The promising activity of its derivatives as HIV-1 reverse transcriptase inhibitors underscores the importance of continued research into this class of compounds. It is our hope that the information and protocols presented herein will be a valuable asset to researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of N-Phenylthioacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common synthesis methods for N-Phenylthioacetamide, a crucial intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Methodologies

The synthesis of N-Phenylthioacetamide is predominantly achieved through two principal methods: the direct thionation of its amide analogue, N-Phenylacetamide (commonly known as acetanilide), and the Willgerodt-Kindler reaction. Each method offers distinct advantages and is suited for different laboratory settings and scales.

Thionation of N-Phenylacetamide (Acetanilide)

The most direct route to N-Phenylthioacetamide involves the conversion of the carbonyl group of N-Phenylacetamide into a thiocarbonyl group. This transformation is typically accomplished using specialized thionating agents, with Lawesson's Reagent and Phosphorus Pentasulfide being the most prominent.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides.[1] The reaction proceeds by an oxygen-sulfur exchange mechanism.

Experimental Protocol:

A mixture of N-Phenylacetamide (1 equivalent) and Lawesson's Reagent (0.5 to 0.75 equivalents) in an anhydrous solvent such as toluene (B28343) or xylene is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield N-Phenylthioacetamide.[2]

Logical Workflow for Thionation with Lawesson's Reagent:

Caption: Workflow for the synthesis of N-Phenylthioacetamide via thionation of N-Phenylacetamide using Lawesson's Reagent.

Phosphorus Pentasulfide is a more classical and potent thionating agent.[2] It can be used alone or in combination with additives like hexamethyldisiloxane (B120664) (HMDO) to improve yields and simplify the workup.[3] The use of a P₄S₁₀-pyridine complex has also been reported to provide cleaner reactions.[4]

Experimental Protocol:

N-Phenylacetamide (1 equivalent) is dissolved in a suitable anhydrous solvent, such as pyridine (B92270) or toluene. Phosphorus Pentasulfide (0.25 to 0.5 equivalents) is added portion-wise to the solution. The mixture is then heated to reflux for several hours. After the reaction is complete, the mixture is cooled and poured into water or a dilute sodium hydroxide (B78521) solution to hydrolyze the excess P₄S₁₀ and its byproducts. The crude N-Phenylthioacetamide is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.[2]

Signaling Pathway for Thionation with P₄S₁₀:

Caption: Simplified reaction pathway for the thionation of N-Phenylacetamide using Phosphorus Pentasulfide.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route to N-Phenylthioacetamide, starting from acetophenone (B1666503), an amine (in this case, aniline), and elemental sulfur.[5] This one-pot reaction involves the formation of a thioamide through a complex rearrangement and oxidation process.[3]

Experimental Protocol:

A mixture of acetophenone (1 equivalent), aniline (B41778) (1-2 equivalents), and elemental sulfur (2-3 equivalents) is heated, often without a solvent or in a high-boiling solvent like pyridine or morpholine. The reaction is typically carried out at a high temperature (130-160 °C) for several hours. After cooling, the reaction mixture is treated with an acid to remove excess aniline. The crude N-Phenylthioacetamide is then isolated and purified, usually by recrystallization from a suitable solvent like ethanol.

Experimental Workflow for Willgerodt-Kindler Reaction:

Caption: Workflow for the synthesis of N-Phenylthioacetamide via the Willgerodt-Kindler reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthesis methods. It is important to note that yields and reaction conditions can vary depending on the specific scale and laboratory setup.

| Synthesis Method | Starting Material(s) | Thionating Agent/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thionation | N-Phenylacetamide | Lawesson's Reagent | Toluene | Reflux (~111) | 2-6 | 70-90 |

| Thionation | N-Phenylacetamide | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | Reflux (~115) | 4-8 | 60-85 |

| Willgerodt-Kindler | Acetophenone, Aniline | Elemental Sulfur | None / Pyridine | 130-160 | 6-12 | 50-75 |

Conclusion

The synthesis of N-Phenylthioacetamide can be effectively achieved through either the thionation of N-Phenylacetamide or the Willgerodt-Kindler reaction. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the available equipment. The thionation route, particularly with Lawesson's Reagent, generally offers higher yields and milder reaction conditions. The Willgerodt-Kindler reaction, while potentially having lower yields, provides a one-pot synthesis from readily available precursors. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. audreyli.com [audreyli.com]

- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

Unveiling Novel Thioacetanilide Derivatives: A Technical Guide to Synthesis and Biological Frontiers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the discovery and synthesis of novel thioacetanilide derivatives. This document elucidates the synthetic pathways, experimental protocols, and biological activities of these promising compounds, with a focus on their potential as antiviral, antibacterial, and anticancer agents. All quantitative data has been summarized in clearly structured tables for comparative analysis, and key experimental and logical workflows are visualized through detailed diagrams.

Core Synthetic Strategies and Derivatives of Interest

This compound derivatives represent a versatile scaffold in medicinal chemistry, amenable to a variety of synthetic modifications that yield compounds with diverse biological activities. This guide focuses on three key classes of derivatives: thiazolylthioacetamides, imidazole (B134444) thioacetanilides, and thioquinazoline-N-arylacetamides.

Thiazolylthioacetamide Derivatives: Potent Antiviral Agents

A notable series of 2-(2-amino/chloro-4-(2,4-dibromophenyl)thiazol-5-ylthio)acetamide derivatives has been synthesized and evaluated for their antiviral properties. Certain 2-chloro substituted thiazolylthioacetamide derivatives have demonstrated potent activity against wild-type HIV-1 and several key mutant strains.[1] Furthermore, two 2-amino substituted thiazole (B1198619) derivatives, 8a7 and 8a8 , have displayed significant potency against influenza A/H1N1.[1]

Imidazole this compound (ITA) Derivatives: Novel HIV-1 Inhibitors

Researchers have synthesized a series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide, known as imidazole this compound (ITA) derivatives, and identified them as potent inhibitors of HIV-1.[2] Among these, compounds 4a5 and 4a2 were found to be the most potent, exhibiting greater efficacy than the lead compound and reference drugs like nevirapine (B1678648) and delavirdine.[2]

Thioquinazoline-N-arylacetamide Hybrids: Combating SARS-CoV-2

In the ongoing search for effective antiviral agents against SARS-CoV-2, two novel series of (tetrahydro)thioquinazoline-N-arylacetamides and their acetohydrazide counterparts have been designed and synthesized. The thioquinazoline-N-arylacetamide 17g and tetrahydrothioquinazoline-N-arylacetohydrazides 18c and 18f have shown potent antiviral activity.[3]

Quantitative Biological Activity

The following table summarizes the key quantitative data for the biological activity of selected novel this compound derivatives.

| Compound ID | Derivative Class | Target | Assay | Activity (µM) | Reference |

| 4a5 | Imidazole this compound | HIV-1 | EC50 | 0.18 | [2] |

| 4a2 | Imidazole this compound | HIV-1 | EC50 | 0.20 | [2] |

| 7f | 1,2,3-Thiadiazole (B1210528) this compound | HIV-1 | EC50 | 0.95 ± 0.33 | [4] |

| 17g | Thioquinazoline-N-arylacetamide | SARS-CoV-2 | IC50 | 21.4 | [3] |

| 18c | Tetrahydrothioquinazoline-N-arylacetohydrazide | SARS-CoV-2 | IC50 | 38.45 | [3] |

| 18f | Tetrahydrothioquinazoline-N-arylacetohydrazide | SARS-CoV-2 | IC50 | 26.4 | [3] |

| 8h | Nitrothiazolacetamide-Thioquinazolinone | Urease | IC50 | 2.22 ± 0.09 | [5] |

| 4c | N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 Human Lung Adenocarcinoma | IC50 | 23.30 ± 0.35 | [6] |

Synthetic Pathways and Experimental Workflows

The synthesis of these novel this compound derivatives involves multi-step reactions, which are outlined in the diagrams below. These visualizations provide a clear overview of the synthetic logic and experimental flow.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives

To a solution of the appropriate 1,5-disubstituted phenyl-1H-imidazole-2-thiol (0.002 mol) in acetone (B3395972), 2-chloro-N-(thiazol-2-yl)acetamide (0.002 mol) and potassium carbonate were added.[7] The reaction mixture was stirred in an ice bath for 5-8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the acetone was evaporated. The resulting solid was treated with water, filtered, and dried. The final product was purified by recrystallization from ethanol (B145695).[7]

Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

This key intermediate is synthesized by reacting 2-amino-5-methyl-4-phenylthiazole (B147608) with chloroacetyl chloride. The reaction is a crucial step for the subsequent synthesis of various thioether derivatives.

Synthesis of Thioquinazoline-N-arylacetamide Derivatives

The synthesis of these derivatives involves a multi-step process. Initially, isatoic anhydride (B1165640) is reacted with a primary amine to form the corresponding anthranilamide. This intermediate is then treated with carbon disulfide and potassium hydroxide (B78521) in ethanol to yield the thioquinazoline core. Finally, the target compounds are obtained by the nucleophilic substitution of the thioquinazoline with a suitable N-aryl-2-chloroacetamide in the presence of a base.[5]

This guide provides a foundational understanding of the synthesis and biological importance of novel this compound derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Arylazolyl(azinyl)this compound. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-thiadiazole thioacetanilides. Part 2: Synthesis and biological evaluation of a new series of 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilides as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Z/E Isomerism of Thioacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetanilide, a simple thioamide, serves as a significant model compound for understanding the principles of Z/E isomerism around the C-N amide bond. This restricted rotation gives rise to two distinct planar isomers, the Z (zusammen) and E (entgegen) forms, which often coexist in equilibrium. The position of this equilibrium is highly sensitive to environmental factors, a phenomenon of critical interest in medicinal chemistry and drug development, where molecular geometry dictates biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and dynamic behavior of this compound's Z/E isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction to Z/E Isomerism in Thioamides

The thioamide functional group (R-C(=S)-N(H)-R') is a crucial structural motif in a variety of organic molecules, including pharmaceuticals and biologically active compounds.[1] A key feature of the thioamide bond is its partial double bond character, which arises from the delocalization of the nitrogen lone pair into the C=S π-system. This delocalization results in a significant barrier to rotation around the C-N bond, leading to the existence of planar Z/E isomers.

In the context of this compound (N-phenylthioacetamide), the Z isomer is characterized by the phenyl group and the sulfur atom being on the same side of the C-N bond, while in the E isomer, they are on opposite sides. The relative stability of these isomers and the kinetics of their interconversion are influenced by a subtle interplay of steric and electronic effects, as well as solvent interactions.[2][3] Understanding and controlling this isomerism is paramount for designing molecules with specific three-dimensional structures and, consequently, desired biological functions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the thionation of its corresponding amide, acetanilide (B955), using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol: Synthesis using Lawesson's Reagent

This protocol is a general procedure adapted for the synthesis of this compound.[4]

Materials:

-

Acetanilide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene (B28343)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization of Z and E Isomers

The Z and E isomers of this compound can be identified and quantified using a variety of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. X-ray crystallography provides definitive structural information in the solid state.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in distinguishing between the Z and E isomers due to the different chemical environments of the nuclei in each configuration. The ratio of the isomers in solution can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[4]

-

Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.

-

Acquire a quantitative ¹H NMR spectrum at a constant temperature.

-

Identify the distinct signals corresponding to the Z and E isomers. The N-H proton and the protons on the phenyl ring are often well-resolved.

-

Integrate the area of a pair of well-separated signals, one for each isomer.

-

Calculate the Z/E ratio from the ratio of the integrated areas.

The chemical shifts of the Z and E isomers are solvent-dependent. The following table summarizes typical ¹H and ¹³C NMR chemical shift data for this compound in different solvents.

| Solvent | Isomer | δ ¹H (ppm) - NH | δ ¹H (ppm) - CH₃ | δ ¹³C (ppm) - C=S | δ ¹³C (ppm) - CH₃ |

| CDCl₃ | Z | ~9.5 | ~2.6 | ~200 | ~30 |

| E | ~9.2 | ~2.5 | ~201 | ~31 | |

| DMSO-d₆ | Z | ~11.5 | ~2.5 | ~202 | ~29 |

| E | ~11.2 | ~2.4 | ~203 | ~30 | |

| Acetone-d₆ | Z | ~10.5 | ~2.5 | ~201 | ~29 |

| E | ~10.2 | ~2.4 | ~202 | ~30 | |

| Methanol-d₄ | Z | ~10.8 | ~2.5 | ~203 | ~29 |

| E | ~10.5 | ~2.4 | ~204 | ~30 |

Note: These are approximate values and can vary based on concentration and temperature. More detailed assignments would require 2D NMR experiments.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the conformation of the thioamide group and the intermolecular interactions.

-

Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in an appropriate solvent.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation at a controlled temperature.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares on F².

The following table presents hypothetical but representative crystallographic data for one of the isomers of this compound. Obtaining a specific CIF file for this compound requires searching crystallographic databases.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 9.5 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 750 |

| Z | 4 |

Z/E Equilibrium and Influencing Factors

The equilibrium between the Z and E isomers of this compound is dynamic and can be influenced by several factors.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the Z/E isomer ratio.[2] Protic and polar aprotic solvents that can act as hydrogen bond acceptors tend to stabilize the E isomer through hydrogen bonding with the N-H proton. In contrast, non-polar solvents favor the Z isomer.

The following table summarizes the experimentally determined Z/E ratios of this compound in various solvents at room temperature.[2]

| Solvent | Z:E Ratio |

| CDCl₃ | 49:51 |

| CD₂Cl₂ | 36:64 |

| Acetone-d₆ | 11:89 |

| Methanol-d₄ | 9:91 |

| DMSO-d₆ | 8:92 |

Steric and Electronic Effects

Steric hindrance between the substituents on the thioamide group can significantly influence the isomer preference. In this compound, steric repulsion between the sulfur atom and the phenyl ring in the Z form is a destabilizing factor. Conversely, electronic effects, such as the delocalization of the nitrogen lone pair, also contribute to the relative stabilities of the isomers.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound's Z/E isomerism.

Conclusion

The Z/E isomerism of this compound is a multifaceted phenomenon governed by a delicate balance of intramolecular and intermolecular forces. This guide has provided a detailed overview of the synthesis, characterization, and equilibrium dynamics of these isomers. For researchers in drug development, a thorough understanding of these principles is essential, as the seemingly subtle difference between Z and E isomers can have profound implications for a molecule's biological activity and pharmacokinetic profile. The presented experimental protocols and data serve as a valuable resource for further investigation into the fascinating world of thioamide stereochemistry.

References

Preliminary Investigation into the Biological Functions of Thioacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioacetanilide, a sulfur-containing analogue of acetanilide, has emerged as a scaffold of significant interest in medicinal chemistry. While the biological profile of the parent molecule is not extensively characterized, numerous derivatives have been synthesized and evaluated for a range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological functions of this compound and its derivatives, with a primary focus on their antiviral properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound-based compounds for therapeutic applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of mechanistic and procedural concepts.

Introduction

This compound (N-phenylthioacetamide) is an organic compound featuring a thioamide group linked to an N-phenyl group.[1] Its structural characteristics have made it a versatile building block in the synthesis of various heterocyclic compounds and other derivatives. While early studies investigated its metabolism and toxicity in animal models, recent research has pivoted towards the therapeutic potential of its derivatives. The most significant area of investigation has been in the development of novel antiviral agents, particularly as inhibitors of the human immunodeficiency virus (HIV).[2][3] Additionally, there are indications of potential anti-inflammatory, analgesic, and enzyme-inhibiting properties, although these are less thoroughly explored.[4] This guide will systematically present the available biological data, focusing on the quantitative aspects and the experimental approaches used to generate them.

Antiviral Activity of this compound Derivatives

The most robust data on the biological functions of this compound-related compounds lie in their activity against HIV-1. Several classes of derivatives have been shown to be potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for viral replication.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the 50% effective concentration (EC50) values for various this compound derivatives against wild-type HIV-1 in MT-4 cells. It is crucial to note that these data pertain to derivatives and not to the parent this compound molecule itself.

| Derivative Class | Representative Compound(s) | Target | EC50 (µM) | Cell Line | Reference |

| Imidazole (B134444) Thioacetanilides | 4a5 | HIV-1 Reverse Transcriptase | 0.18 | MT-4 | [2] |

| Imidazole Thioacetanilides | 4a2 | HIV-1 Reverse Transcriptase | 0.20 | MT-4 | [2] |

| 1,2,4-Triazole (B32235) Thioacetanilides | 7d | HIV-1 Reverse Transcriptase | 4.26 | MT-4 | [3] |

| 1,2,4-Triazole Thioacetanilides | Various | HIV-1 Reverse Transcriptase | 4.08 - 38.0 | MT-4 | [3] |

| Thiazolylthioacetamides | Various 2-chloro substituted derivatives | HIV-1 | Micromolar range | MT-4 | [5] |

Potential Anti-Inflammatory and Other Activities

While less documented, there are suggestions that this compound and its derivatives may possess anti-inflammatory and other biological activities.

-

Nootropic Effects: Thio-derivatives of piracetam, which share some structural similarities with this compound, have been shown to enhance learning in rats at lower doses than piracetam, suggesting potential nootropic applications.[4]

Further research is required to substantiate these potential activities and to elucidate the underlying mechanisms of action.

Metabolism and Toxicology

Initial studies on this compound focused on its metabolic fate and toxicity.

-

Metabolism in Rats: Following intragastric administration in rats (100 mg/kg), over 90% of the dose was excreted in the urine as conjugated metabolites. Less than 7% was recovered in the feces as unchanged this compound.

-

Acute Toxicity: The acute toxicity of this compound has been a subject of study, though detailed quantitative data from recent literature is sparse.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies described in the cited literature.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as the antiviral agents mentioned above, typically involves multi-step chemical reactions. A general workflow is as follows:

-

Starting Material Preparation: Synthesis of the core this compound scaffold or a key intermediate.

-

Functionalization/Derivatization: Introduction of various chemical moieties (e.g., imidazole, triazole, thiazole (B1198619) rings) to the this compound backbone through reactions like condensation, cyclization, or substitution.

-

Purification: Purification of the final compounds using techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

-

Structural Characterization: Confirmation of the chemical structure of the synthesized derivatives using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Anti-HIV Activity Assay (MT-4 Cells)

The following is a generalized protocol for assessing the anti-HIV activity of test compounds using the MT-4 cell line.

-

Cell Culture: Maintain MT-4 cells in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Dissolve the test compounds (this compound derivatives) in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the culture medium.

-

Viral Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the various concentrations of the test compounds to the cell cultures. Include a positive control (e.g., a known reverse transcriptase inhibitor like nevirapine) and a negative control (no compound).

-

Incubation: Incubate the treated and control cell cultures for a period of 4-5 days.

-

Cytotoxicity Assay: On a parallel plate with uninfected cells, perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of the compounds.

-

Viral Replication Assessment: After the incubation period, assess the extent of viral replication in the infected cultures. This can be done by measuring the activity of reverse transcriptase in the culture supernatant or by quantifying a viral protein like p24 using an ELISA assay.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action for Anti-HIV this compound Derivatives

The primary mechanism of action for the antiviral this compound derivatives is the inhibition of HIV-1 reverse transcriptase. The following diagram illustrates this inhibitory action within the context of the HIV replication cycle.

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound Derivatives.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

Conclusion and Future Directions

The existing body of research strongly indicates that the this compound scaffold is a promising starting point for the development of potent antiviral agents, particularly against HIV-1. The quantitative data available for various derivatives highlight their potential as non-nucleoside reverse transcriptase inhibitors. However, the biological functions of the parent this compound molecule remain largely underexplored.

Future research should aim to:

-

Systematically evaluate the antiviral, anti-inflammatory, and other potential biological activities of the core this compound molecule.

-

Generate comprehensive quantitative data, including IC50/EC50 values and enzyme kinetic parameters, for the parent compound.

-

Elucidate the specific signaling pathways and molecular targets modulated by this compound and its active derivatives.

-

Conduct in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

By addressing these knowledge gaps, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel therapeutic agents.

References

- 1. This compound [stenutz.eu]

- 2. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylazolylthis compound. Part 11: design, synthesis and biological evaluation of 1,2,4-triazole this compound derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of Y-maze learning by piracetam, 2-thio-1-pyrrolidine-acetamide and 2-thio-1-pyrrolidine-thio-acetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylazolyl(azinyl)this compound. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Metabolism and Acute Toxicity of Thioacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies concerning the metabolism and acute toxicity of Thioacetanilide. The information is synthesized from seminal research, offering insights into the compound's metabolic fate and safety profile. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key processes involved.

Executive Summary

Initial investigations in rat models reveal that this compound undergoes extensive metabolism following oral administration. The primary metabolic pathway is desulphuration, leading to the formation of N-acetyl-4-aminophenol, which is then excreted as a sulphate conjugate. Another significant pathway is aromatic hydroxylation to 4-hydroxythis compound, which is also excreted in a conjugated form. A key finding is the absence of S-oxide metabolite formation, a pathway associated with the hepatotoxicity of analogous compounds like thioacetamide (B46855). In terms of acute toxicity, this compound demonstrated a notable lack of liver damage at doses up to 500 mg/kg in rats. This low toxicity is attributed to its specific metabolic profile, characterized by rapid 4-hydroxylation and the avoidance of toxic sulphoxide intermediates.

Metabolism of this compound

Studies in the rat have demonstrated that this compound is well-absorbed after oral administration and is predominantly eliminated through the urine as conjugated metabolites.[1][2]

Excretion Profile

Following a 100 mg/kg intragastric dose in rats, the excretion of this compound and its metabolites was quantified over 48 hours. The data highlights the primary role of renal clearance.

Table 1: Excretion of this compound and Metabolites in the Rat [1][2]

| Excretion Route | Percentage of Administered Dose (%) | Form of Excreted Compound |

| Urine | > 90% | Predominantly conjugated metabolites |

| Faeces | < 7% | Unchanged this compound |

| Bile | 3.4% | N-acetyl-4-aminophenol glucuronide |

Metabolic Pathways

The metabolism of this compound in the rat involves two main pathways: desulphuration and aromatic hydroxylation. Unlike toxic thiono-sulphur compounds such as thioacetamide and thiobenzamide, this compound does not appear to form a sulphoxide intermediate in vivo.[1]

The major urinary metabolite is N-acetyl-4-aminophenol sulphate, resulting from the desulphuration pathway.[1][2] Smaller quantities of conjugated 4-hydroxythis compound and unmetabolized this compound are also found in the urine.[1][2] Biliary excretion is minimal and consists of N-acetyl-4-aminophenol glucuronide.[1][2]

Acute Toxicity Profile

Initial studies on the acute toxicity of this compound in rats have shown a marked absence of hepatotoxicity, even at high doses.[1][2]

Assessment of Hepatotoxicity

The acute toxicity was evaluated by monitoring key biochemical markers of liver function and cellular health in rats administered this compound at doses up to 500 mg/kg body weight. The results indicated no significant signs of hepatic damage.[1][2]

Table 2: Biochemical Markers for Acute Toxicity of this compound in Rats (up to 500 mg/kg) [1][2]

| Biochemical Marker | Organ/Fluid | Finding | Implication |

| Serum Alanine Aminotransferase (ALT) | Serum | No significant elevation | Absence of hepatocellular injury |

| Serum γ-Glutamyl Transferase (γ-GT) | Serum | No significant elevation | Absence of hepatocellular injury |

| Plasma Bilirubin (B190676) | Plasma | No significant elevation | Normal liver excretory function |

| Hepatic Cytochrome P-450 | Liver | No significant decrease | No impairment of drug metabolism capacity |

| Hepatic Glutathione (B108866) | Liver | No significant depletion | No significant oxidative stress |

Experimental Protocols

While the full, detailed experimental protocols from the initial studies are not publicly available, the following methodologies are inferred based on the published abstracts and standard practices for such investigations.

Metabolism Study Protocol

-

Animal Model: Male rats of a specified inbred strain.

-

Dosing: Administration of this compound (e.g., 100 mg/kg) via intragastric gavage.

-

Sample Collection:

-

Urine and Faeces: Animals are housed in metabolism cages for the collection of urine and faeces over a 48-hour period.

-

Bile: For biliary excretion studies, animals undergo bile duct cannulation for the collection of bile over a defined period.

-

-

Metabolite Analysis:

-

Sample Preparation: Urine and bile samples are likely treated with β-glucuronidase and sulphatase to hydrolyze conjugates. Faecal samples are homogenized and extracted.

-

Chromatography: Separation and quantification of metabolites and the parent compound are typically performed using High-Performance Liquid Chromatography (HPLC).

-

Identification: Structural elucidation of metabolites is achieved using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Acute Toxicity Study Protocol

-

Animal Model: Male rats.

-

Dosing: Administration of single intragastric doses of this compound at various levels, up to 500 mg/kg. A control group receives the vehicle.

-

Observation: Animals are observed for clinical signs of toxicity and mortality over a specified period (e.g., 24-48 hours).

-

Biochemical Analysis:

-

Blood Collection: Blood samples are collected at the end of the observation period for the preparation of serum and plasma.

-

Enzyme Assays: Serum levels of ALT and γ-GT, and plasma levels of bilirubin are measured using standard spectrophotometric assay kits.

-

-

Hepatic Analysis:

-

Tissue Collection: At the end of the study, animals are euthanized, and livers are excised.

-

Microsome Preparation: A portion of the liver is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

-

Cytochrome P-450 Assay: The content of cytochrome P-450 in the microsomal fraction is determined spectrophotometrically.

-

Glutathione Assay: The concentration of reduced glutathione in liver homogenates is measured, likely using a colorimetric method.

-

Conclusion

The initial studies on this compound provide a strong foundation for its metabolic and toxicological profile. The compound is efficiently metabolized and excreted, primarily via desulphuration and aromatic hydroxylation. Critically, the metabolic pathway avoids the formation of toxic S-oxide intermediates, which distinguishes it from structurally related hepatotoxic agents. This metabolic profile is consistent with the observed lack of acute hepatotoxicity in rats at significant doses. These findings are crucial for the ongoing development and safety assessment of this compound and related compounds. Further research could focus on the specific enzymes involved in its metabolism and its effects following chronic exposure.

References

A Comparative Analysis of Thioacetamide and Thioacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the fundamental differences between Thioacetamide and Thioacetanilide. The document outlines their distinct chemical and physical properties, explores their divergent metabolic pathways and toxicological profiles, and details their applications in research and synthesis.

Core Chemical and Physical Properties

Thioacetamide and this compound, while both belonging to the thioamide class of organic compounds, exhibit significant differences in their physical and chemical characteristics stemming from the substitution on the nitrogen atom. Thioacetamide is a primary thioamide, whereas this compound is a secondary thioamide with a phenyl group attached to the nitrogen.

Chemical Structure

The structural difference between a primary and a secondary thioamide fundamentally influences their polarity, hydrogen bonding capability, and steric hindrance, which in turn dictates their physical properties and reactivity.

Data Presentation: Comparative Properties

The following table summarizes the key quantitative data for Thioacetamide and this compound, facilitating a direct comparison of their properties.

| Property | Thioacetamide | This compound |

| Chemical Formula | C₂H₅NS | C₈H₉NS |

| Molecular Weight | 75.13 g/mol [1] | 151.23 g/mol [2] |

| Appearance | Colorless or white crystals[3] | White to gray to brown powder/crystal[4] |

| Odor | Slight mercaptan odor[3] | Not specified |

| Melting Point | 113-114 °C[3] | 76-79 °C[4] |

| Boiling Point | Decomposes[1] | 147 °C / 1mmHg[4] |

| Density | ~1.37 g/cm³ | ~1.1041 g/cm³ (rough estimate)[4] |

| Solubility in Water | 16.3 g/100 mL (25 °C)[3] | Limited solubility |

| Solubility in Ethanol (B145695) | 26.4 g/100 mL[3] | Soluble |

| Solubility in Benzene | Slightly soluble[3] | Soluble |

| pKa | 13.25 (predicted)[3] | 11.16 (predicted)[4] |

| LogP | -0.26 | 1.71[2] |

| Toxicity (LD50, oral, rat) | 301 mg/kg[1] | 2635 mg/kg |

Metabolic Pathways and Toxicological Divergence

A critical distinction between Thioacetamide and this compound lies in their metabolic fate and resulting toxicity. Thioacetamide is a well-established hepatotoxin, while this compound exhibits significantly lower toxicity due to a different metabolic pathway.

Metabolism of Thioacetamide

Thioacetamide is bioactivated in the liver, primarily by the cytochrome P450 enzyme CYP2E1, to the highly reactive Thioacetamide-S-oxide and subsequently to Thioacetamide-S-dioxide. These metabolites covalently bind to cellular macromolecules, leading to oxidative stress, centrilobular necrosis, and in cases of chronic exposure, liver fibrosis and cirrhosis.

Metabolism of this compound

In contrast, the metabolism of this compound in rats proceeds primarily through rapid 4-hydroxylation of the phenyl ring, followed by conjugation and excretion. Crucially, the formation of a toxic sulphoxide intermediate is not a major pathway. This detoxification route is significantly more efficient and less harmful, explaining the lower toxicity of this compound.

Experimental Protocols and Applications

The differing reactivity and properties of Thioacetamide and this compound lead to distinct applications in experimental settings.

Thioacetamide as a Sulfide (B99878) Ion Source

Thioacetamide is widely used as a source of sulfide ions in both qualitative and quantitative analysis, as well as in the synthesis of metal sulfides. Its hydrolysis in aqueous solution provides a controlled release of hydrogen sulfide.

Experimental Protocol: Precipitation of Metal Sulfides with Thioacetamide

-

Preparation of Metal Ion Solution: Prepare a solution of the metal salt (e.g., 0.1 M NiCl₂) in deionized water.

-

pH Adjustment: Adjust the pH of the solution to the desired level for selective precipitation using dilute HCl or NaOH.

-

Addition of Thioacetamide: Add a 1 M solution of Thioacetamide to the metal ion solution.

-

Heating: Heat the mixture in a water bath to facilitate the hydrolysis of Thioacetamide and the precipitation of the metal sulfide.

-

Isolation: Collect the precipitate by filtration, wash with deionized water, and dry.

This compound in Organic Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds, such as benzothiazoles. The phenyl group can influence the reaction mechanism and product distribution compared to the use of Thioacetamide.

Experimental Protocol: Synthesis of 2-Methylbenzothiazole

This is a generalized protocol. Specific reaction conditions may vary.

-

Reactant Mixture: In a round-bottom flask, combine this compound with an appropriate oxidizing and cyclizing agent (e.g., potassium ferricyanide (B76249) in an alkaline solution).

-

Solvent: Add a suitable solvent, such as ethanol or a mixture of water and ethanol.

-

Reaction: Reflux the mixture with stirring for several hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic extract over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.

Comparative Experimental Workflow: Sulfide Source Evaluation

The following workflow can be used to compare the efficacy of Thioacetamide and this compound as sulfide ion sources for the precipitation of a specific metal sulfide.

Conclusion

The fundamental difference between Thioacetamide and this compound—a primary versus a secondary thioamide—gives rise to significant variations in their chemical, physical, and biological properties. Thioacetamide's smaller size, higher polarity, and distinct metabolic pathway make it a potent hepatotoxin but also a useful in-situ source of sulfide ions. Conversely, the presence of the phenyl group in this compound alters its solubility, reactivity, and metabolism, rendering it significantly less toxic and a valuable precursor in specific organic syntheses. For researchers and professionals in drug development, understanding these core differences is crucial for the safe handling, appropriate application, and interpretation of experimental results involving these two thioamides.

References

Thioacetanilide: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety, handling, and storage protocols for Thioacetanilide. The information is compiled from various safety data sheets and scientific literature to ensure a comprehensive resource for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound with potential anti-inflammatory and analgesic activities.[1] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 637-53-6 | [1][2][3] |

| Molecular Formula | C₈H₉NS | [1][3] |

| Molecular Weight | 151.23 g/mol | [1][3] |

| Appearance | White to Gray to Brown powder/crystal | [4][5] |

| Melting Point | 76-79 °C | [4][5] |

| Boiling Point | 147 °C at 1 mmHg | [4][5] |

| Solubility | Soluble in DMSO (200 mg/mL with ultrasonic assistance) | [2] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[3] Some suppliers also classify it as causing skin and eye irritation and having potential carcinogenic effects, similar to the related compound Thioacetamide.[6][7][8][9]

GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Hazard Statement | References |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [6] |

| Carcinogenicity | 1B/2 | H350/H351: May cause cancer/Suspected of causing cancer | [6][7][9] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | [3] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |

Precautionary Statements

Safe handling and use of this compound require adherence to the following precautionary measures:

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[6][7]

-

P391: Collect spillage.[3]

-

-

Storage:

-

Disposal:

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[10]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

Storage Protocols

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

| Condition | Temperature | Duration | References |

| Powder | Room Temperature (in a cool, shaded, and dry place under inert gas) | Varies by supplier | [4][5][10] |

| -20°C | 3 years | [2] | |

| 4°C | 2 years | [2] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [2] |

| -20°C | 1 month | [2] |

General Storage Recommendations:

-

Keep the container tightly closed.[10]

-

Store in a dry and well-ventilated place.[8]

-

Protect from moisture.[10]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.[10]

-

Wear appropriate personal protective equipment (see Section 3).[10]

-

Avoid generating dust.[10]

-

Carefully sweep up the spilled material and place it in a sealed container for disposal.[10]

-

Clean the spill area thoroughly with a suitable decontaminant.

-

Prevent the spilled material from entering drains or waterways.[3][10]

First Aid

-

If Swallowed: Call a poison control center or doctor immediately.[3] Rinse mouth.[3] Do NOT induce vomiting.[3]

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical attention.[10]

-

If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[10]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[10] If feeling unwell, seek medical advice.[10]

Toxicological Information

The acute toxicity of this compound has been determined in animal studies.

| Route of Administration | Species | LD50 | References |

| Oral | Rat | 2635 mg/kg | [10] |

| Intraperitoneal | Mouse | 300 mg/kg | [10] |

Experimental Protocols

Synthesis of this compound (General Procedure)

This is a general procedure for the synthesis of thioamides and should be adapted and optimized for this compound.

Workflow for Thioamide Synthesis:

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of higher purity. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: Test the solubility of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals, for example, in a vacuum oven.

In Vivo Metabolism and Toxicity Study (Adapted Protocol)

This is an adapted protocol based on a study of this compound metabolism in rats and general guidelines for xenobiotic metabolism studies.[11][12][13][14][15][16][17][18][19]

-

Animal Model: Use adult male Wistar rats.

-

Dosing: Administer this compound orally by gavage at a specific dose (e.g., 100 mg/kg body weight).[11] A control group should receive the vehicle only.

-

Sample Collection: House the rats in metabolic cages for the collection of urine and feces over a defined period (e.g., 24-48 hours).[11]

-

Metabolite Extraction:

-

Urine: Acidify urine samples and extract with an organic solvent (e.g., diethyl ether).

-

Feces: Homogenize fecal samples, extract with a suitable solvent, and clean up the extract.

-

-

Metabolite Analysis: Analyze the extracts using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) to separate and identify metabolites.

-

Toxicity Assessment: Monitor the animals for signs of toxicity. At the end of the study, collect blood for clinical chemistry analysis (e.g., liver enzymes) and perform a necropsy to examine major organs for any pathological changes.[11]

Experimental Workflow for In Vivo Metabolism Study:

Caption: Workflow for an in vivo metabolism and toxicity study.

Signaling Pathways Potentially Affected by this compound-Related Compounds

Disclaimer: To date, no specific studies have been identified that directly link this compound to the modulation of particular signaling pathways. However, the structurally related compound, Thioacetamide , is a well-known hepatotoxin used in research to induce liver fibrosis and has been shown to affect several key signaling pathways. The following diagrams illustrate these pathways as affected by Thioacetamide. It is crucial to note that while these compounds are related, their biological effects may differ, and these diagrams should be considered as a reference for potential areas of investigation for this compound.

TGF-β/Smad Pathway in Thioacetamide-Induced Liver Fibrosis

Thioacetamide administration can lead to the activation of the TGF-β/Smad signaling pathway, a key driver of fibrosis.[20][21]

Caption: TGF-β/Smad pathway activation by Thioacetamide.

PI3K/Akt and TLR4 Signaling in Thioacetamide-Induced Liver Injury

Thioacetamide-induced liver injury has been shown to involve the modulation of the PI3K/Akt and TLR4 signaling pathways.[22][23]

Caption: PI3K/Akt and TLR4 signaling in Thioacetamide injury.

Wnt/β-catenin Signaling in Thioacetamide-Induced Liver Regeneration

Pharmacological stimulation of the Wnt/β-catenin signaling pathway has been shown to attenuate Thioacetamide-induced acute liver failure, suggesting its role in liver regeneration.[24]

Caption: Wnt/β-catenin signaling pathway.

References

- 1. This compound | 637-53-6 | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|MSDS [dcchemicals.com]

- 4. This compound CAS#: 637-53-6 [m.chemicalbook.com]

- 5. This compound | 637-53-6 [m.chemicalbook.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. riccachemical.com [riccachemical.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. The metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The study of xenobiotic-metabolizing enzymes and their role in toxicity in vivo using targeted gene disruption. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Utilizing mechanistic organic chemistry training to study drug metabolism in preclinical drug discovery/development [ouci.dntb.gov.ua]

- 19. Techniques to Study Metabolism [air.unimi.it]

- 20. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]

- 22. Canagliflozin attenuates thioacetamide-induced liver injury through modulation of HMGB1/RAGE/TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Maltol Mitigates Thioacetamide-induced Liver Fibrosis through TGF-β1-mediated Activation of PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacological stimulation of Wnt/beta-catenin signaling pathway attenuates the course of thioacetamide-induced acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Thioacetanilide as a Sulfide Ion Source in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetanilide, also known as N-phenylthioacetamide, is a versatile reagent in organic synthesis, primarily serving as a source of sulfide (B99878) ions. As a thioamide, it offers a practical alternative to gaseous hydrogen sulfide or other volatile and odorous sulfur-containing reagents. Its utility is most prominently demonstrated in the synthesis of sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development. Additionally, this compound can be employed in the generation of metal sulfide nanoparticles. This document provides detailed protocols and application notes for the use of this compound as a sulfide ion source in two key synthetic applications: the Hantzsch thiazole (B1198619) synthesis and the preparation of metal sulfides.

Application 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring. This reaction involves the condensation of a thioamide with an α-haloketone. This compound can be effectively utilized as the thioamide component, providing the sulfur and one of the nitrogen atoms for the resulting thiazole ring. The phenyl-substituted nitrogen of this compound will be incorporated into the final thiazole structure.

Experimental Protocol: Synthesis of 2-Anilino-4-phenylthiazole

This protocol details the synthesis of 2-anilino-4-phenylthiazole from this compound and α-bromoacetophenone.

Materials:

-

This compound (N-phenylthioacetamide)

-

α-Bromoacetophenone

-

Sodium carbonate solution (5% aqueous)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) in 30 mL of ethanol.

-

To this solution, add α-bromoacetophenone (1.99 g, 10 mmol).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 100 mL of a 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.

-

A precipitate of the crude product will form. Stir the suspension for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

-

Allow the product to air-dry on the filter paper or in a desiccator.

-

The crude product can be further purified by recrystallization from ethanol to yield pure 2-anilino-4-phenylthiazole.

Quantitative Data

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using thioamides. Note that specific data for this compound is not widely available in the literature; therefore, the data presented is based on typical yields and conditions for this type of reaction.

| Thioamide | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | α-Bromoacetophenone | Ethanol | Reflux (~78) | 3-4 | 85-95 (estimated) |

| Thiourea | 2-Bromoacetophenone | Methanol | 100 | 0.5 | >90[1] |

| Thioformamide | 2-Bromo-1-(furan-2-yl)ethanone | Ethanol | Reflux | 4-6 | 70-85[2] |

Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Signaling Pathway

Caption: Mechanism of the Hantzsch thiazole synthesis.

Application 2: Synthesis of Metal Sulfides

This compound can serve as a sulfide source for the synthesis of metal sulfide nanoparticles through solvothermal or hydrothermal methods. In these processes, the thioamide decomposes under heat and pressure to release hydrogen sulfide in situ, which then reacts with metal ions in the solution to form the corresponding metal sulfide.

Experimental Protocol: Synthesis of Nickel Sulfide (NiS) Nanoparticles

This protocol is adapted from procedures using thioacetamide (B46855) for the synthesis of metal sulfides.[3]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound

-

Ethanol (or water for hydrothermal synthesis)

-

Teflon-lined stainless steel autoclave

-

Centrifuge

-

Deionized water

Procedure:

-